1-(2,6-Dichlorophenyl)-2-indolinone
Overview
Description
1-(2,6-Dichlorophenyl)-2-indolinone is a chemical compound. In its molecular structure, the planar indole ring system is oriented at a dihedral angle of 72.17 (3)° with respect to the phenyl ring . It’s also related to 2,6-Dichlorophenol, which is a colorless solid .
Synthesis Analysis
The synthesis of 1-(2,6-Dichlorophenyl)-2-indolinone involves the use of 2, 6-dichlorophenol and phenylamine . The separation of 1-(2,6-Dichlorophenyl)-2-indolinone and related materials in the synthesis was investigated with high-performance liquid chromatography under different chromatographic conditions .Molecular Structure Analysis
The planar indole ring system in the molecule of 1-(2,6-Dichlorophenyl)-2-indolinone is oriented at a dihedral angle of 72.17 (3)° with respect to the phenyl ring . Weak intermolecular C-H⋯O hydrogen bonds link the molecules, and a weak C-H⋯π interaction may further stabilize the structure .Scientific Research Applications
Anticancer Evaluation: A study synthesized derivatives of 2-indolinone with varying substitutions and evaluated their cytotoxic activity against SW620 colon cancer cell lines. Some derivatives were active at concentrations of 2-15 µg/ml (Virsodia et al., 2009).
Chemical and Physicochemical Properties: Research on the synthesis, chemical, and physicochemical properties of 3-aminomethyleneindolin-2-one derivatives, representing enamines of the hydroxyindole series, indicated that the dichlorophenyl substituent in the 1-position of the indole ring could increase biological activity due to its lipophilic properties, facilitating penetration through biological membranes (Isakovich et al., 1996).
Pharmacological Properties: Another study focused on the synthesis of 5-substituted 1-(2′,6′-dichlorophenyl)-3-aminomethylene-2-indolinones, exploring their potential nootropic and analgesic activity (Isakovich et al., 1995).
Anti-inflammatory Drug Synthesis: The compound was used in the development of a new method for the synthesis of anti-inflammatory drugs like orthophen. The study explored the interaction of various anilines with a key intermediate in the synthesis process (Graevskaya et al., 2006).
Pro-Drug for Diclofenac: A study designed 1-(2,6-dichlorophenyl)indolin-2-one as a pro-drug of diclofenac. This compound showed anti-inflammatory and analgesic activity without gastro-ulcerogenic effects (Chung et al., 2009).
In Pharmaceutical Production: Research showed that 1-(2,6-dichlorophenyl) indolin-2-one can form as an impurity in the production of diclofenac sodium if terminally sterilized by autoclave (Roy et al., 2001).
Cancer Chemotherapy: A review highlighted the potential clinical application of 2-indolinone derivatives as chemotherapeutic agents, noting the significant development in designing selective 2-indolinone derivatives for cancer treatment (Leoni et al., 2016).
Disposal of Medicines: A study investigated the disposal of medicines like aceclofenac, indicating that one of the main compounds released during disposal was 1-(2,6-dichlorophenyl)-2-indolinone (Colman et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, Diclofenac Related Compound A (25 mg) (N-(2,6-dichlorophenyl)indolin-2-one), suggests that it should be handled with care. It advises avoiding dust formation, breathing vapors, mist, or gas, and using only outdoors or in a well-ventilated area . In case of skin contact, it recommends washing off with soap and plenty of water .
properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCICIFOYVSPMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046979 | |
Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-2-indolinone | |
CAS RN |
15362-40-0 | |
Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15362-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL5Y02756K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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